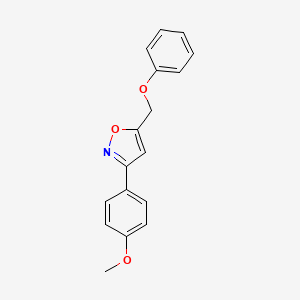

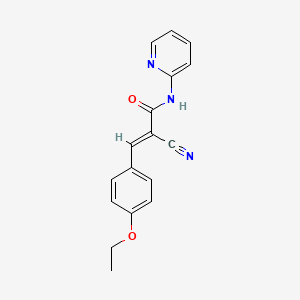

N-(4-chlorophenyl)-2-(quinazolin-4-ylthio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

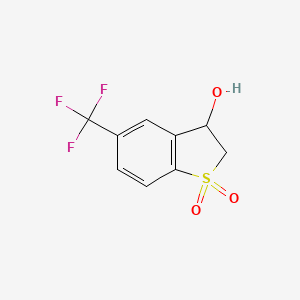

N-(4-chlorophenyl)-2-(quinazolin-4-ylthio)acetamide, also known as QZ-18, is a quinazoline derivative. Quinazolines are important heterocycles in medicinal chemistry, possessing a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Synthesis Analysis

The synthesis of quinazolinone and quinazoline derivatives has been a subject of considerable research due to their potent antimicrobial activity . Desai and colleagues have reported the synthesis and in vitro antimicrobial activity of various quinazolinone derivatives .Molecular Structure Analysis

The molecular formula of this compound is C16H12ClN3OS, and its molecular weight is 329.8.Chemical Reactions Analysis

Quinazolinone and quinazoline derivatives possess antibacterial activities, especially against gram-positive strains, and fungi through their interaction with the cell wall and DNA structures . Structure-activity relationship studies of quinazolinone derivatives have revealed that substitution at positions 2 and 3, existence of a halogen atom at positions 6 and 8, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities .Wissenschaftliche Forschungsanwendungen

Antihistamine and Antitumor Activity

A study by Alagarsamy et al. (2014) synthesized a series of novel compounds, including derivatives similar to N-(4-chlorophenyl)-2-(quinazolin-4-ylthio)acetamide, which were tested for their in vivo H1-antihistaminic activity. The compounds showed significant protection against histamine-induced bronchospasm in guinea pigs, with some showing minimal sedation compared to chlorpheniramine maleate, a reference standard. This indicates their potential as lead molecules for developing new antihistaminic agents (Alagarsamy, Narendhar, Sulthana, & Solomon, 2014).

Additionally, Ibrahim A. Al-Suwaidan et al. (2016) and others have reported on the synthesis and evaluation of quinazolinone derivatives for their antitumor activity. These studies demonstrated that certain derivatives exhibit broad-spectrum antitumor activity, outperforming traditional chemotherapy agents in some cases. Molecular docking studies have provided insights into the compounds' mechanisms of action, often involving the inhibition of key proteins in cancer cell proliferation (Al-Suwaidan et al., 2016).

Anticonvulsant and Cytotoxic Evaluation

Research on derivatives of this compound has also explored their potential anticonvulsant properties. A study by Wassim El Kayal et al. (2022) synthesized benzylsubstituted derivatives and evaluated their anticonvulsant activity, revealing insights into the pharmacophore role of specific fragments in the molecules (El Kayal et al., 2022).

F. Hassanzadeh et al. (2019) synthesized quinazolinone-1,3,4-oxadiazole conjugates and tested their cytotoxic effects against cancer cell lines, finding significant activity in some derivatives. This highlights the potential for developing new cancer therapies based on these structures (Hassanzadeh et al., 2019).

Inhibition of Kinase Domains and Antiviral Effects

Quinazoline derivatives have been investigated for their role in inhibiting kinase domains of vital receptors like the vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating their potential in treating diseases like cancer by hindering angiogenesis (Wissner et al., 2005).

Moreover, a novel anilidoquinoline derivative was studied for its therapeutic efficacy in treating Japanese encephalitis, showing significant antiviral and antiapoptotic effects in vitro. This underscores the versatility of quinazoline derivatives in targeting various biochemical pathways for therapeutic purposes (Ghosh et al., 2008).

Wirkmechanismus

Zukünftige Richtungen

Quinazolinone and quinazoline derivatives, including N-(4-chlorophenyl)-2-(quinazolin-4-ylthio)acetamide, have shown promising results in various fields of medicinal chemistry . Future research could focus on further exploring the biological properties of these compounds, optimizing their synthesis, and investigating their potential therapeutic applications .

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)-2-quinazolin-4-ylsulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3OS/c17-11-5-7-12(8-6-11)20-15(21)9-22-16-13-3-1-2-4-14(13)18-10-19-16/h1-8,10H,9H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWGKVBFKYHLIRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2355141.png)

![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)sulfonylguanidine](/img/structure/B2355142.png)

![N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}prop-2-enamide](/img/structure/B2355145.png)

![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide](/img/structure/B2355148.png)

![Ethyl 4-[2-[5-(2-ethoxy-2-oxoethoxy)-1-oxoisoquinolin-2-yl]acetyl]piperazine-1-carboxylate](/img/structure/B2355159.png)